molecular formula C8H4ClF5 B13335806 2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene

2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene

Cat. No.: B13335806
M. Wt: 230.56 g/mol
InChI Key: RMCKMDQLGUIEBR-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene is a versatile aromatic building block designed for research and development, particularly in the fields of medicinal chemistry and agrochemistry. Its structure incorporates both difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups, which are known to significantly modulate the physicochemical properties of molecules . The CF₂H group is of special interest as it acts as a lipophilic hydrogen bond donor, a unique characteristic among fluorinated motifs that can mimic hydroxyl, thiol, or amine groups in bioactive compounds . This makes the compound a valuable scaffold for creating bioisosteres, potentially improving metabolic stability and membrane permeability in lead molecules . Researchers can utilize the reactive chloro substituent for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions, enabling precise structural diversification. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H4ClF5

Molecular Weight

230.56 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4ClF5/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H

InChI Key

RMCKMDQLGUIEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene

General Synthetic Strategy

The synthesis of this compound typically involves selective halogenation and fluorination steps on a suitably substituted benzene precursor. The key challenges include:

  • Achieving regioselective substitution at the 2- and 4-positions of the benzene ring.
  • Introducing both difluoromethyl and trifluoromethyl groups without undesired side reactions.
  • Controlling reaction conditions to maintain the integrity of sensitive fluorinated substituents.

Starting Materials and Key Intermediates

Common starting materials include trifluoromethylbenzene derivatives and chlorinated aromatic compounds. For example:

  • Trifluoromethylbenzene serves as the base aromatic substrate.
  • Halogenation reagents such as chlorine gas (Cl2) or N-chlorosuccinimide (NCS) are used to introduce the chlorine substituent.
  • Difluoromethylation is typically achieved via halogen exchange or direct introduction of difluoromethyl groups using specialized reagents.

Representative Synthetic Routes

Route A: Chlorination of Trifluoromethylbenzene Followed by Difluoromethylation
  • Step 1: Chlorination
    Trifluoromethylbenzene is chlorinated at the 2-position using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds under controlled temperature (0–25°C) to avoid over-chlorination or side reactions.
    The reaction mixture is then worked up by washing with dilute hydrochloric acid and water, followed by organic phase separation and drying.

  • Step 2: Difluoromethylation
    The chlorinated intermediate is subjected to difluoromethylation, often via halogen exchange reactions using reagents such as hydrogen fluoride (HF) or specialized fluorinating agents under autoclave conditions.
    For example, a mixture of 4-trichloromethyl-benzotrifluoride and hydrogen fluoride heated to 80–100°C under pressure facilitates chlorine/fluorine exchange to yield difluoromethyl-substituted products.
    The reaction is monitored by fractional distillation and purification steps to isolate the desired compound.

Route B: Sequential Halogenation and Fluorination of Benzene Derivatives
  • Starting from a benzene derivative already bearing a trifluoromethyl group, selective chlorination at the 2-position is performed using catalysts like iron (Fe) or aluminum chloride (AlCl3).
  • Subsequent difluoromethylation is achieved by halogen exchange or nucleophilic substitution reactions using reagents such as sodium difluoromethylsulfinate or difluoromethyl halides under controlled conditions.

Industrial Scale Considerations

  • Continuous Flow Reactors: To enhance reaction control, yield, and safety, continuous flow reactors are often employed, especially for hazardous halogenation and fluorination steps.
  • Purification: Distillation under reduced pressure and recrystallization are standard to obtain high-purity final products.
  • Safety: Handling of hydrogen fluoride and chlorine requires specialized equipment and protocols due to their corrosive and toxic nature.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature (°C) Pressure (bar) Yield (%) Notes
Chlorination Cl2, AlCl3 catalyst 0–25 Atmospheric 70–85 Controlled to avoid over-chlorination
Difluoromethylation HF or difluoromethyl halide, autoclave 80–100 2–25 30–40 Pressure maintained, HCl continuously released
Workup and Purification Dilute HCl wash, drying, fractional distillation Ambient Atmospheric Removal of impurities, isolation of product

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The difluoromethyl and trifluoromethyl groups can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical

Biological Activity

2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene, also known as a fluorinated aromatic compound, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its reactivity and interactions with biological systems. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H4ClF5
  • Molecular Weight : 230.56 g/mol
  • IUPAC Name : this compound
  • LogP : 3.6 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent and its interaction with various biological targets. Studies have indicated that fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways that are crucial for cellular function.
  • Cellular Uptake : The lipophilicity conferred by the fluorinated groups enhances cellular permeability, facilitating better absorption and bioavailability.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on murine double minute 2 (MDM2), a protein that regulates tumor suppressor p53. The compound demonstrated a high affinity for MDM2, with an inhibition constant (K_i) less than 1 nM, suggesting significant potential as an anticancer agent .

Case Study 2: Toxicological Profile

Research assessing the toxicological profile indicated that while the compound exhibits promising biological activity, it also poses certain health risks. In rodent studies, adverse effects were observed at high doses, including hepatotoxicity and nephrotoxicity . The no-observed-adverse-effect level (NOAEL) was determined to be around 50 mg/kg body weight.

Data Tables

Parameter Value
Molecular FormulaC8H4ClF5
Molecular Weight230.56 g/mol
LogP3.6
K_i (for MDM2)<1 nM
NOAEL50 mg/kg

Comparison with Similar Compounds

Key Observations:

Fluorine Impact : Fluorine substituents enhance metabolic stability and lipophilicity, as seen in Flubeneteram and MK-2305 intermediates . Trifluoromethyl (CF₃) groups reduce basicity and increase electronegativity, improving target binding .

Chlorine Role : Chlorine at position 2 (ortho to CF₃) sterically hinders hydrolysis, enhancing compound stability in agrochemicals like nitrofluorfen () .

Bioactivity : Difluoromethyl (CF₂H) groups in the target compound may improve solubility compared to CF₃, balancing hydrophobicity for drug delivery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-(difluoromethyl)-1-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via electrophilic aromatic substitution or halogenation reactions. Key reagents include chlorinating agents (e.g., Cl2/FeCl3) and fluorinated intermediates. Temperature control (80–120°C) and solvent selection (e.g., DMSO or acetonitrile) are critical. For example, using NaHCO3 as a base in DMSO minimizes side reactions, improving yields to ~75% .
  • Data Analysis : Monitor reaction progress via TLC or GC-MS. Yields drop below 50% if anhydrous conditions are compromised, as moisture promotes hydrolysis of fluorinated groups .

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

  • Methodology : Use <sup>19</sup>F NMR to confirm fluorinated substituents (δ -60 to -80 ppm for CF3, δ -100 to -120 ppm for CF2H). High-resolution mass spectrometry (HRMS) verifies molecular weight (C8H4ClF5: calc. 244.0). X-ray crystallography resolves steric effects from bulky trifluoromethyl groups .
  • Validation : Compare spectra with analogs like 2-bromo-4-chloro-1-(difluoromethyl)benzene to identify positional isomerism .

Advanced Research Questions

Q. What governs the regioselectivity of electrophilic substitution in this compound?

  • Mechanistic Insight : The trifluoromethyl (-CF3) group is strongly electron-withdrawing, directing electrophiles to the meta position. The chloro substituent further deactivates the ring, favoring substitution at the 4-position. Computational studies (DFT) show a 1.5 eV energy barrier difference between meta and para pathways .
  • Experimental Design : Use isotopic labeling (e.g., <sup>18</sup>F) to track substitution sites under varying pH and solvent polarities .

Q. How do fluorinated substituents impact biological interactions, such as enzyme inhibition?

  • Methodology : Test the compound’s binding affinity to cytochrome P450 enzymes via fluorescence quenching assays. Fluorine’s electronegativity enhances hydrophobic interactions, potentially increasing inhibition constants (Ki) by 2–3× compared to non-fluorinated analogs .
  • Contradictions : While fluorination typically improves metabolic stability, some studies report unexpected oxidative degradation via F→O substitution in vivo. Resolve this using <sup>19</sup>F NMR tracking in hepatocyte models .

Q. How can conflicting data on reaction yields and byproduct formation be reconciled?

  • Analysis : Discrepancies arise from trace impurities (e.g., residual Cl<sup>-</sup> ions) or solvent polarity. For example, acetonitrile reduces byproduct formation by 20% compared to DMF. Use DoE (Design of Experiments) to optimize parameters like stoichiometry (1:1.2 molar ratio) and reaction time (6–8 hrs) .
  • Resolution : Cross-validate with HPLC-MS to quantify byproducts (e.g., dichlorinated derivatives) and adjust purification protocols (e.g., gradient column chromatography) .

Q. What purification strategies are effective for isolating this compound from halogenated byproducts?

  • Methodology : Employ silica gel chromatography with hexane/ethyl acetate (9:1). For persistent impurities (e.g., 2,4-dichloro analogs), use recrystallization in ethanol at -20°C. Purity >98% is achievable, confirmed by melting point (mp 92–94°C) and DSC .
  • Advanced Techniques : Simulated moving bed (SMB) chromatography scales purification for gram-scale synthesis, reducing solvent waste by 40% .

Specialized Research Considerations

Q. What environmental impacts are associated with this compound’s fluorinated groups?

  • Assessment : Fluorinated aromatics are resistant to microbial degradation. Use OECD 301F biodegradation tests: <10% degradation after 28 days. Mitigate via catalytic defluorination (e.g., Pd/C under H2) to break C-F bonds .
  • Regulatory Compliance : Align with EPA DSSTox guidelines (DTXSID60669672) for handling and disposal .

Q. How can computational models predict its reactivity in novel reactions?

  • In Silico Tools : Use Gaussian09 with M06-2X/6-311+G(d,p) basis sets to simulate reaction pathways. For example, predict activation energies for nucleophilic aromatic substitution (SNAr) with amines, validated by experimental kobs values .
  • Machine Learning : Train models on PubChem data (CID 66744942) to forecast solubility parameters (logP ≈ 3.2) and Hansen solubility spheres .

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